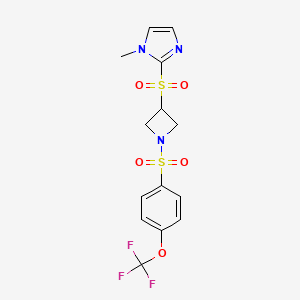![molecular formula C14H18FNO4S B2784045 3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid CAS No. 1305236-85-4](/img/structure/B2784045.png)
3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offer better in vitro potency . Protodeboronation of alkyl boronic esters using a radical approach has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidyl ring attached to a propanoic acid group and a 2-fluorophenylsulfonyl group. The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “this compound” could involve electrophilic aromatic substitution . This is a common reaction type for aromatic compounds, where an electrophile attacks the aromatic ring to form a cationic intermediate .Scientific Research Applications
Resolution and Stereochemistry
The resolution of structurally similar nonsteroidal antiandrogens highlights the importance of stereochemistry in drug activity. For example, the resolution of 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, a compound with a similar structure, was achieved by chromatographic separation, demonstrating the critical role of the R absolute configuration in drug potency (Tucker & Chesterson, 1988).
Fluorescent Amino Acids for Protein Studies
The development of fluorescent amino acids, such as 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine), enables the selective and efficient incorporation into proteins at defined sites. This approach is powerful for studying protein structure, dynamics, and interactions, providing insights into protein unfolding and biomolecular interactions in vitro and in vivo (Summerer et al., 2006).
Proton Exchange Membranes for Fuel Cells
The synthesis of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes demonstrates the application of sulfonated polymers in fuel cell technology. These membranes exhibit high proton conductivity and are characterized by their sulfonated side chains, which are critical for their performance as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).
Sulfonated Block Copolymers for Fuel-Cell Applications
Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, making them promising candidates for fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).
Synthesis and Structural Activity Relationships
The synthesis and evaluation of 3-substituted derivatives of 2-hydroxypropionanilides, including compounds similar in structure to "3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid," have been explored for their antiandrogen activity. This research underscores the significance of chemical structure in determining the biological activity of potential therapeutic agents (Tucker, Crook, & Chesterson, 1988).
Safety and Hazards
The safety data sheet for a similar compound, 1-(2-Fluorophenyl)piperazine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to handle the compound with appropriate personal protective equipment and in a well-ventilated area .
properties
IUPAC Name |
3-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-12-5-1-2-6-13(12)21(19,20)16-9-3-4-11(10-16)7-8-14(17)18/h1-2,5-6,11H,3-4,7-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRPPYMPSAPZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

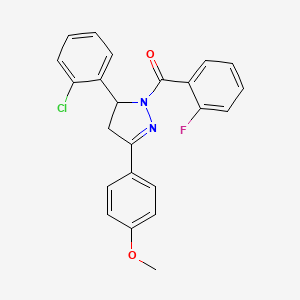
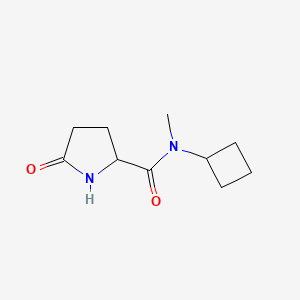

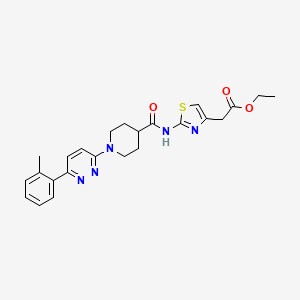
![5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride](/img/structure/B2783968.png)
![8-[(Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one](/img/structure/B2783969.png)
![3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B2783970.png)
![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2783972.png)

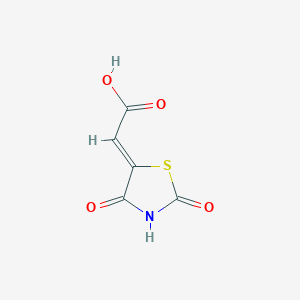

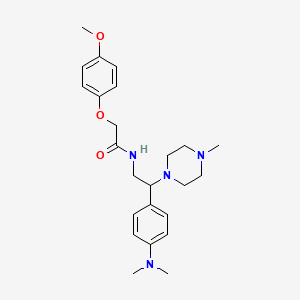
![3-Tert-butyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2783979.png)
